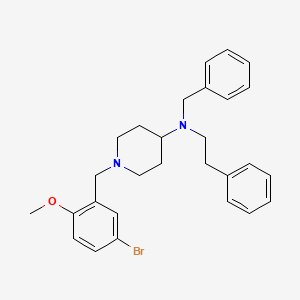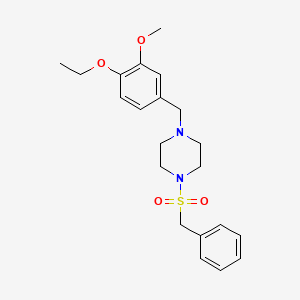
N-benzyl-1-(5-bromo-2-methoxybenzyl)-N-(2-phenylethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is a complex organic compound with a unique structure that includes benzyl, bromomethoxybenzyl, piperidyl, and phenethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidine to form an intermediate, which is then reacted with benzylamine and phenethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-BENZYL-N-[1-(5-BROMO-2-METHOXYBENZYL)-4-PIPERIDYL]-N-PHENETHYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C28H33BrN2O |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-benzyl-1-[(5-bromo-2-methoxyphenyl)methyl]-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C28H33BrN2O/c1-32-28-13-12-26(29)20-25(28)22-30-17-15-27(16-18-30)31(21-24-10-6-3-7-11-24)19-14-23-8-4-2-5-9-23/h2-13,20,27H,14-19,21-22H2,1H3 |
InChI Key |
JTZSNASGUMSEQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-fluorophenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14920336.png)
![2-(3-Methylphenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B14920339.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B14920353.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B14920362.png)
![4-({[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14920372.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-[(2-thienylcarbonyl)amino]acetate](/img/structure/B14920382.png)
![1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone](/img/structure/B14920385.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B14920397.png)
![1-[4-(3-Ethoxy-4-methoxybenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B14920413.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide](/img/structure/B14920422.png)

![Dimethyl 2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzene-1,4-dicarboxylate](/img/structure/B14920425.png)
